molecular formula C10H7Cl2F3O B14058082 1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14058082
M. Wt: 271.06 g/mol
InChI Key: MMKPCQHQJZTGKT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features both chloro and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation or recrystallization is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the additional chloro and propanone groups.

    3-Chloro-4-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of the propanone group.

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl and chloro groups but with an isocyanate functional group.

Uniqueness: 1-Chloro-1-(3-chloro-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, along with the propanone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7Cl2F3O

Molecular Weight

271.06 g/mol

IUPAC Name

1-chloro-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)6-2-3-7(8(11)4-6)10(13,14)15/h2-4,9H,1H3

InChI Key

MMKPCQHQJZTGKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)Cl)Cl

Origin of Product

United States

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